
CycLuc2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CycLuc2 is a synthetic luciferin analog that has been developed to enhance bioluminescence imaging. It is particularly notable for its ability to emit light when catalyzed by luciferase enzymes, making it a valuable tool in various scientific research applications. Unlike natural luciferins, this compound has been engineered to improve stability and light emission properties, which makes it suitable for more sensitive and accurate imaging.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CycLuc2 involves several steps, starting with the preparation of the core luciferin structure. The process typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various chemical groups to enhance its properties
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. Continuous-flow techniques and high-efficiency reactors are often employed to increase production rates and reduce costs. The use of automated systems ensures consistent quality and minimizes human error.
Analyse Des Réactions Chimiques
Types of Reactions
CycLuc2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of luciferase enzymes, leading to the emission of light.
Reduction: Although less common, this compound can undergo reduction reactions under specific conditions.
Substitution: Functional groups on this compound can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Typically involves luciferase enzymes and adenosine triphosphate (ATP) as cofactors.
Reduction: Requires reducing agents such as sodium borohydride.
Substitution: Utilizes various nucleophiles and electrophiles depending on the desired modification.
Major Products
The primary product of the oxidation reaction is an excited-state oxyluciferin, which emits light as it returns to the ground state. Other reactions may yield modified versions of this compound with different functional groups.
Applications De Recherche Scientifique
CycLuc2 has a wide range of applications in scientific research:
Chemistry: Used as a probe in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in bioluminescence imaging to visualize cellular and molecular processes in live organisms.
Medicine: Utilized in diagnostic imaging to detect diseases and monitor treatment efficacy.
Industry: Applied in quality control processes to detect contaminants and ensure product integrity.
Mécanisme D'action
CycLuc2 exerts its effects through a bioluminescence reaction catalyzed by luciferase enzymes. The mechanism involves the following steps:
Activation: this compound is activated by luciferase in the presence of ATP, forming an adenylate intermediate.
Oxidation: The intermediate undergoes oxidation, resulting in the formation of an excited-state oxyluciferin.
Light Emission: The excited-state oxyluciferin emits light as it returns to the ground state, producing a detectable signal.
Comparaison Avec Des Composés Similaires
CycLuc2 is unique compared to other luciferins due to its enhanced stability and light emission properties. Similar compounds include:
D-Luciferin: The natural substrate for firefly luciferase, known for its use in bioluminescence imaging.
Coelenterazine: A luciferin used in marine organisms, also employed in imaging applications.
Furimazine: A synthetic luciferin used in various bioluminescence assays.
This compound stands out due to its ability to produce a more stable and intense light signal, making it a preferred choice for sensitive imaging applications.
Propriétés
Formule moléculaire |
C14H13N3O2S2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(4S)-2-(5-methyl-6,7-dihydropyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H13N3O2S2/c1-17-3-2-7-4-8-11(5-10(7)17)21-13(15-8)12-16-9(6-20-12)14(18)19/h4-5,9H,2-3,6H2,1H3,(H,18,19)/t9-/m1/s1 |
Clé InChI |
FHDMDDBUGSVLGG-SECBINFHSA-N |
SMILES isomérique |
CN1CCC2=CC3=C(C=C21)SC(=N3)C4=N[C@H](CS4)C(=O)O |
SMILES canonique |
CN1CCC2=CC3=C(C=C21)SC(=N3)C4=NC(CS4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



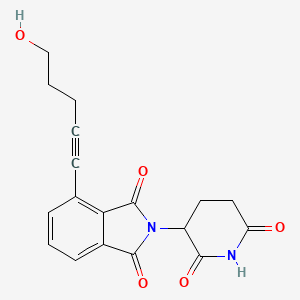
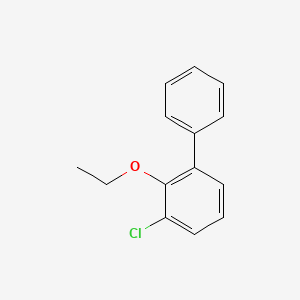
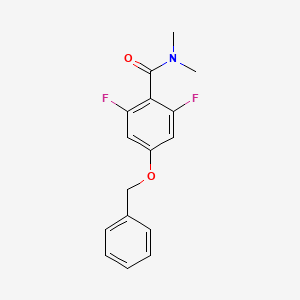
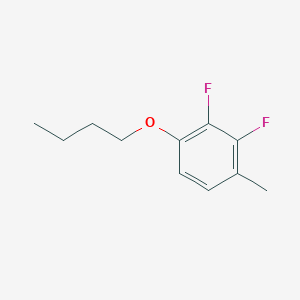
![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid](/img/structure/B14760460.png)
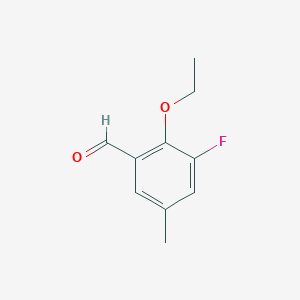
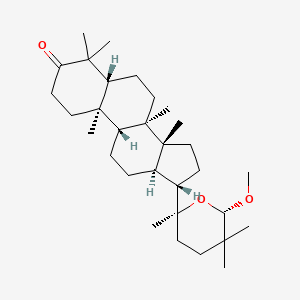
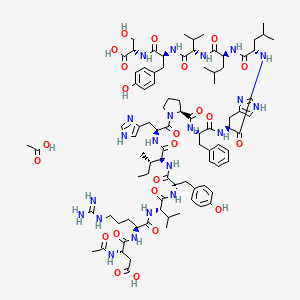
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)
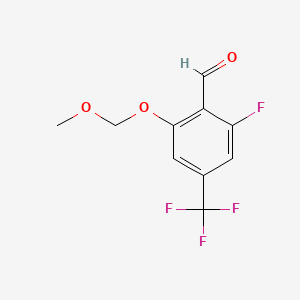

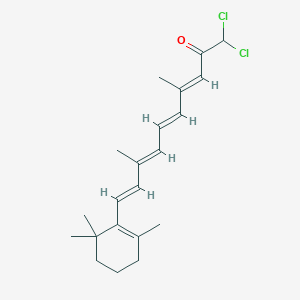
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)
